[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JQKD82 involves the preparation of a phenol ester derivative of KDM5-C49.
Industrial Production Methods
For industrial production, JQKD82 is typically synthesized in its stable salt form, such as JQKD82 trihydrochloride or JQKD82 dihydrochloride. These forms are preferred due to their enhanced water solubility and stability compared to the free form of the compound .
Chemical Reactions Analysis
Types of Reactions
JQKD82 primarily undergoes reactions that involve its interaction with histone demethylase enzymes. It acts as an inhibitor, preventing the demethylation of histone H3 lysine 4 .
Common Reagents and Conditions
The compound is used in various concentrations, typically ranging from 0.1 to 10 micromolar, depending on the specific experimental conditions. It is often used in combination with other reagents that enhance its inhibitory effects on KDM5 .
Major Products Formed
The primary product formed from the reaction of JQKD82 with KDM5 is the increased level of H3K4me3, which is associated with the suppression of MYC-driven transcriptional output in multiple myeloma cells .
Scientific Research Applications
JQKD82 has a wide range of scientific research applications, including:
Mechanism of Action
JQKD82 exerts its effects by selectively inhibiting KDM5, a histone demethylase enzyme. This inhibition leads to an increase in the levels of H3K4me3, a histone mark associated with active gene transcription. The compound interacts with the P-TEFb complex and cooperates with MYC to control MYC-targeted genes in multiple myeloma cells. By blocking KDM5A function, JQKD82 suppresses MYC-driven transcriptional output, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
KDM5-C49: A precursor to JQKD82, but with poor cellular permeability.
KDM5-C70: Another KDM5 inhibitor with less efficacy compared to JQKD82.
Uniqueness
JQKD82 is unique due to its enhanced cell permeability and stability, making it a more effective inhibitor of KDM5 compared to its predecessors. Its ability to increase H3K4me3 levels and suppress MYC-driven transcriptional output makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C27H40N4O5 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C27H40N4O5/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3 |
InChI Key |
APYABXFXNNTCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C |
Origin of Product |
United States |
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